1,3-Difluoro-2-(2-fluoro-6-nitro-phenoxy)-5-(trifluoromethyl)benzene
Description
1,3-Difluoro-2-(2-fluoro-6-nitro-phenoxy)-5-(trifluoromethyl)benzene is a polyfluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the 5-position, fluorine substituents at the 1- and 3-positions, and a 2-fluoro-6-nitrophenoxy moiety at the 2-position. The nitro group (-NO₂) and fluorine atoms contribute to its lipophilicity, which influences membrane permeability and environmental persistence .
Properties
Molecular Formula |
C13H5F6NO3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-fluoro-6-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(20(21)22)12(7)23-11-8(15)4-6(5-9(11)16)13(17,18)19/h1-5H |
InChI Key |
VEDWJEXSZCHFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Shares the trifluoromethyl and nitrophenoxy groups but replaces fluorine with chlorine at the 2-position. Nitrofluorfen is a known herbicide, suggesting the target compound may exhibit similar bioactivity but with enhanced stability due to fluorination .
- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Contains an ethoxy group adjacent to the nitro group, which increases steric bulk and may reduce metabolic degradation. The target compound’s lack of an ethoxy group could improve membrane permeability but decrease soil adsorption .
Physicochemical Properties
*Estimated LogP values based on fluorine/chlorine substitution trends.
The target compound’s higher fluorine content likely increases its LogP compared to nitrofluorfen, enhancing lipid solubility and bioavailability. However, its melting point remains uncharacterized, though fluorine’s small atomic radius may promote crystallinity .
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